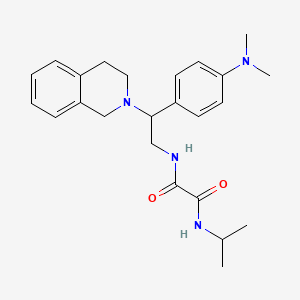
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological and Biological Activities
Coronary Circulation and Anti-arrhythmic Action : 1,4-Dihydro-2H-isoquinoline derivatives, including compounds similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide, have shown potential in treating heart rhythm disorders due to their action on coronary circulation and anti-arrhythmic properties (Wienecke, Fink, & Sagerer, 2005).
Topoisomerase I-Targeting Activity and Cytotoxicity : Studies have indicated that 11H-Isoquino[4,3-c]cinnolin-12-ones, which are structurally related to the compound , exhibit potent topoisomerase I-targeting activity and cytotoxicity, suggesting potential use in cancer therapy (Ruchelman et al., 2004).
DNA-Intercalating Antitumor Agents : Some 2-Phenylquinoline-8-carboxamides, related in structure to the compound, have shown solid tumor activity in both leukemia and solid tumor models, indicating their potential as DNA-intercalating antitumor agents (Atwell, Baguley, & Denny, 1989).
Adrenoceptor Activity : 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolines, similar in structure to the compound, have shown partial agonist activity at beta adrenoceptors, indicating their potential in treatments involving the sympathetic nervous system (Beaumont, Waigh, Sunbhanich, & Nott, 1983).
Organic Reactions and Synthesis : Research on ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, which shares a similar molecular structure, has contributed to the development of new syntheses for the isoquinoline ring, important in organic chemistry (Barr, Dyke, & Quessy, 1983).
Local Anesthetic Activity and Toxicity Studies : Isoquinoline alkaloids, structurally related to the compound, have been investigated for their local anesthetic activity and acute toxicity, providing insights into their potential therapeutic applications (Azamatov et al., 2023).
Analgesic and Spasmolytic Properties : Certain substituted 1-methyl-3,4-dihydro-isoquinolines, which are structurally similar, have demonstrated interesting analgesic and spasmolytic properties, highlighting their potential in pain management (Brossi, Besendrof, Pellmont, Walter, & Schinder, 1960).
Synthesis of Phthalideisoquinoline Alkaloids : Research into the synthesis of phthalideisoquinoline alkaloids, which are structurally related, has contributed to advancements in the field of organic chemistry and pharmacology (Clarke, Kasum, Prager, & Ward, 1983).
Synthesis of Isoquinolinium Bromides : Studies on the synthesis of isoquinolinium bromides, related in structure to the compound, have provided valuable insights into novel synthetic methodologies (Brooks, Harcourt, & Waigh, 1973).
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-17(2)26-24(30)23(29)25-15-22(19-9-11-21(12-10-19)27(3)4)28-14-13-18-7-5-6-8-20(18)16-28/h5-12,17,22H,13-16H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCHKHBKOITJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


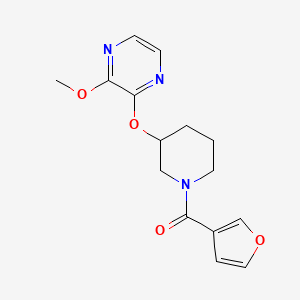
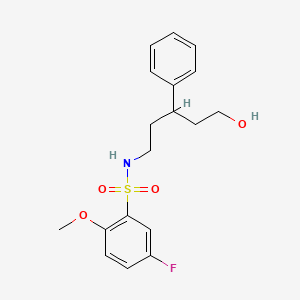
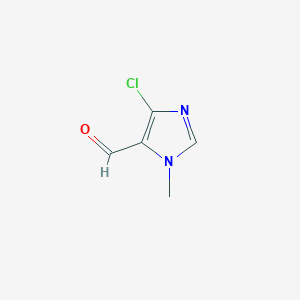
![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2419864.png)
![N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2419865.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide](/img/structure/B2419868.png)
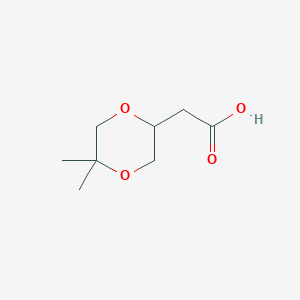
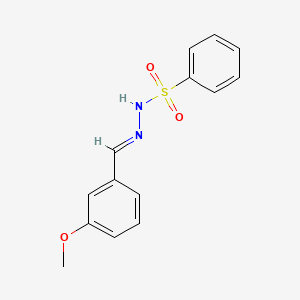
![2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2419871.png)
![(E)-[1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B2419872.png)
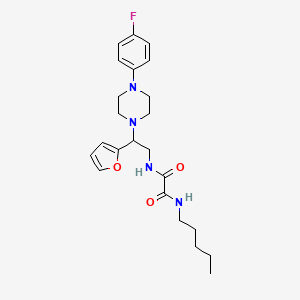
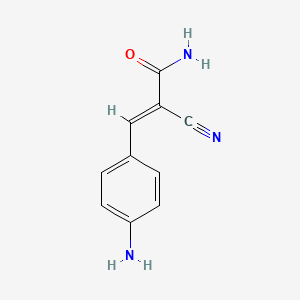
![7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B2419879.png)